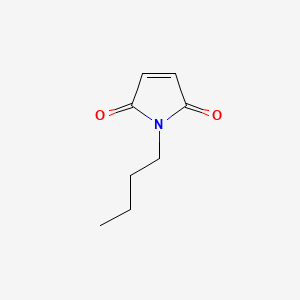

N-Butylmaleimide

Übersicht

Beschreibung

N-Butylmaleimide is a compound with the molecular formula C8H11NO2 . It is also known by other names such as 1-Butyl-1H-pyrrole-2,5-dione and Maleimide, N-butyl .

Synthesis Analysis

This compound can be synthesized by atom transfer radical polymerization, using functional initiators . The oligomers have been synthesized using protected aromatic or aliphatic amines. The amine-terminated oligomers have been converted into the corresponding maleimide ones .Molecular Structure Analysis

The molecular weight of this compound is 153.18 g/mol . It has a total of 22 bonds, including 11 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 1 five-membered ring, and 1 imide .Chemical Reactions Analysis

This compound undergoes ring opening together with anionic polymerization in the presence of sodium tert-butoxide at 20°C and butyllithium at -40°C . Unlike the radical-initiated polymerization, it was impossible to obtain anionic copolymers of maleimide and this compound with acrylonitrile and methyl methacrylate .Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm³, a boiling point of 243.5±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 40.5±0.3 cm³, a polar surface area of 37 Ų, and a molar volume of 136.7±3.0 cm³ .Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Characterization

N-Butylmaleimide has been extensively used in the synthesis of various polymers. For instance, Li and Chen (2003) demonstrated the synthesis of poly(N-n-butylmaleimide)–clay nanocomposites via free radical polymerization. These nanocomposites, characterized by higher glass transition temperatures, exhibit promising potential in materials science due to their enhanced thermal properties compared to pure poly(N-n-butylmaleimide) (Li & Chen, 2003). Similarly, Matsumoto, Kubota, and Otsu (1990) investigated the polymerization of N-tert-Butylmaleimide, providing insights into the molecular weight and flexibility of the resultant polymers (Matsumoto, Kubota, & Otsu, 1990).

Drug Delivery Systems

This compound has been applied in the development of drug delivery systems. Ilgin, Ozay, and Ozay (2019) designed N-tert-butylmaleimic acid as a functional monomer for pH-responsive hydrogels, showing potential in sustained drug release applications. These hydrogels exhibited significant pH, temperature, and salinity sensitivity, which are crucial parameters for effective drug delivery systems (Ilgin, Ozay, & Ozay, 2019).

Polymer Membranes and Foams

The application of this compound in polymer membranes and foams has been explored for their high-temperature properties. For instance, Duke et al. (1998) studied the influence of N-substituted maleimides, including this compound, on the thermal and mechanical performance of high internal phase emulsion polymerized foams. The study highlighted how different N-substituted maleimides affect the foam’s glass transition temperature and microstructure (Duke, Hoisington, Langlois, & Benicewicz, 1998).

Gas Permeation

This compound polymers have been investigated for their permeability to gases. Matsumoto, Oki, and Otsu (1991) studied the oxygen and nitrogen permeation through poly(N-n-alkylmaleimide)s membranes, including poly(N-n-butylmaleimide). The membranes exhibited high permeability coefficients, which could be attributed to the facile permeation through the alkyl chain in the side group (Matsumoto, Oki, & Otsu, 1991).

Wirkmechanismus

Target of Action

N-Butylmaleimide is known to interact with sulfhydryl groups, which are found in cysteine residues in proteins and peptides . These interactions can modify the function of these proteins, making this compound a useful tool in experimental biochemical studies .

Mode of Action

The compound’s mode of action involves the alkylation of free sulfhydryl groups, which can inhibit the activity of cysteine proteases . This interaction results in the modification of the protein’s function, potentially altering biochemical pathways within the cell .

Biochemical Pathways

This compound can affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of this compound and some of its analogues in Candida albicans cells .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is soluble in organic solvents such as ethanol, dimethylformamide, and acetonitrile, and slightly soluble in water . This suggests that its bioavailability may be influenced by these factors.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s reactivity towards sulfhydryl groups can be affected by the pH of the environment . Additionally, the presence of other compounds in the environment can potentially interfere with this compound’s interactions with its targets .

Safety and Hazards

N-Butylmaleimide is harmful if swallowed and causes skin and eye irritation . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and store in a well-ventilated place .

Biochemische Analyse

Biochemical Properties

N-Butylmaleimide is known to participate in various biochemical reactions. It has been used in the polymerization process, where it is copolymerized with other monomers to form high molecular weight polymers . The reactivity of this compound in these reactions depends on the bulkiness of the N-substituent

Molecular Mechanism

It is known to participate in polymerization reactions, but the exact molecular interactions involved in these reactions are not clear

Temporal Effects in Laboratory Settings

This compound has been used in polymerization reactions, and its reactivity has been found to depend on the bulkiness of the N-substituent

Eigenschaften

IUPAC Name |

1-butylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPCNDJVEUEFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26714-90-9 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-butyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60949527 | |

| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-09-3, 26714-90-9 | |

| Record name | N-Butylmaleimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC407144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Butylmaleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butyl-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

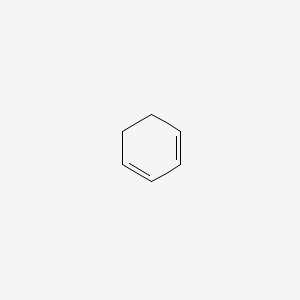

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-4,5-dihydro-3H-purin-7-ium-2,6-dione](/img/structure/B3423374.png)